4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride
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Overview
Description
4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of 2-bromopyridine with pyrrolidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridine derivatives.
- Oxidized or reduced pyrrolidine derivatives .
Scientific Research Applications
4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 2-Bromopyridine
- 4-Bromopyridine hydrochloride
- Pyrrolidine derivatives
Comparison: 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the presence of both a bromine-substituted pyridine ring and a pyrrolidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H12BrClN2 |
---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-bromo-2-pyrrolidin-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-7-3-5-12-9(6-7)8-2-1-4-11-8;/h3,5-6,8,11H,1-2,4H2;1H |
InChI Key |
LVTGISLDHLCCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2)Br.Cl |
Origin of Product |
United States |
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